5-(1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide
Description
This compound is a quinazolinone derivative featuring a 1,2-dihydroquinazolin-3(4H)-one core substituted with a 2-((4-isopropylphenyl)amino)-2-oxoethyl group at position 1 and an N-phenylpentanamide chain at position 3. Quinazolinones are known for their diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and anticancer properties . Its structural complexity implies synthetic challenges, likely involving multi-step functionalization of the quinazolinone scaffold.
Properties
CAS No. |
1223987-06-1 |
|---|---|
Molecular Formula |
C30H32N4O4 |
Molecular Weight |
512.61 |
IUPAC Name |
5-[2,4-dioxo-1-[2-oxo-2-(4-propan-2-ylanilino)ethyl]quinazolin-3-yl]-N-phenylpentanamide |
InChI |
InChI=1S/C30H32N4O4/c1-21(2)22-15-17-24(18-16-22)32-28(36)20-34-26-13-7-6-12-25(26)29(37)33(30(34)38)19-9-8-14-27(35)31-23-10-4-3-5-11-23/h3-7,10-13,15-18,21H,8-9,14,19-20H2,1-2H3,(H,31,35)(H,32,36) |
InChI Key |
OMKVSBCHKBREFY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide” typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Isopropylphenyl Group: This step may involve the use of isopropylphenylamine and coupling reactions.
Attachment of the Phenylpentanamide Moiety: This can be done through amide bond formation using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
“5-(1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide” can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may lead to the formation of reduced quinazolinone compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “5-(1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The following analysis compares the target compound with analogs from the provided evidence, focusing on structural features, synthetic pathways, and inferred biological relevance.
Structural Comparison
Key Observations :
- The target compound’s quinazolinone core distinguishes it from piperazine-based (7o) or chromen-pyrimidine hybrids (Example 53). Quinazolinones are associated with kinase inhibition, whereas piperazine derivatives often target neurotransmitter receptors (e.g., dopamine D3 in ) .
- The N-phenylpentanamide side chain in the target compound is structurally analogous to the pentanamide linker in 7o, which may influence pharmacokinetic properties such as solubility and bioavailability .
- Example 53 () shares a fluorinated aromatic system and carboxamide substituents but lacks the quinazolinone moiety, suggesting divergent biological targets .
Biological Activity
5-(1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, synthesis, and research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 396.45 g/mol. Its structure features a quinazoline core, which is known for its diverse biological activities.
Anticancer Properties
Research indicates that compounds similar to 5-(1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide exhibit significant anticancer properties. For instance, derivatives of quinazoline have been reported to inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study:
In a study analyzing the effects of quinazoline derivatives on breast cancer cells (T47D), several compounds demonstrated IC50 values ranging from 10 to 30 µM, indicating effective antiproliferative activity compared to control treatments .
Antimicrobial Activity
The compound also shows promising antimicrobial activity. Similar quinazoline derivatives have been tested against various bacterial strains, revealing moderate to strong inhibitory effects.
| Bacterial Strain | Inhibition Zone (mm) | IC50 (µM) |
|---|---|---|
| Staphylococcus aureus | 15 | 25 |
| Escherichia coli | 12 | 30 |
| Bacillus subtilis | 18 | 20 |
These results suggest that the compound may act as a potential lead in developing new antimicrobial agents .
Enzyme Inhibition
Quinazoline derivatives are also recognized for their ability to inhibit various enzymes, such as acetylcholinesterase (AChE) and urease. In vitro studies have shown that certain derivatives exhibit strong AChE inhibition, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's.
Research Findings:
In a comparative study, several quinazoline compounds were evaluated for AChE inhibition with IC50 values ranging from 5 to 15 µM, showcasing the potential of these compounds as therapeutic agents for cognitive disorders .
The biological activity of 5-(1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide is attributed to its ability to interact with specific molecular targets:
- Receptor Binding: The compound may bind to specific receptors involved in cellular signaling pathways.
- Enzyme Interaction: It can inhibit enzymes critical for cancer cell metabolism and proliferation.
- Gene Expression Modulation: The compound may alter gene expression related to apoptosis and cell cycle regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
